3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone
Overview
Description
3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the quinazolinone core, along with the amino and chlorophenyl substituents, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: It has potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis, such as tyrosine kinases and caspases.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone: Lacks the amino group, which may result in different biological activities.
3-amino-2-phenyl-6-methyl-4(3H)-quinazolinone: Lacks the chlorophenyl group, affecting its chemical reactivity and biological properties.
3-amino-2-(4-methylphenyl)-6-methyl-4(3H)-quinazolinone: Substitution of the chlorophenyl group with a methylphenyl group can alter its pharmacological profile.
Uniqueness
The presence of both the amino and chlorophenyl groups in 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone makes it unique, providing a balance of hydrophilic and hydrophobic properties that can enhance its interaction with biological targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)-6-methylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-2-7-13-12(8-9)15(20)19(17)14(18-13)10-3-5-11(16)6-4-10/h2-8H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZKOQZRLNXYLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-12-5 | |
Record name | 3-AMINO-2-(4-CHLOROPHENYL)-6-METHYL-4(3H)-QUINAZOLINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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